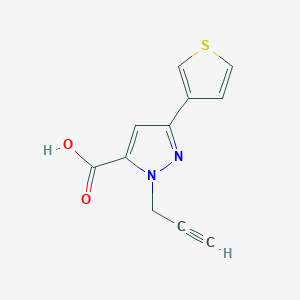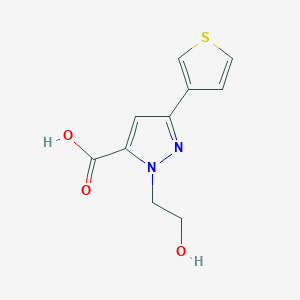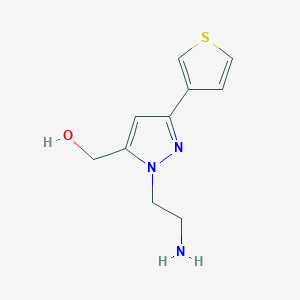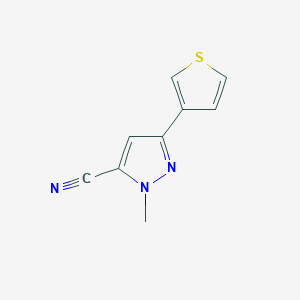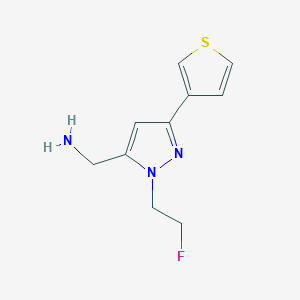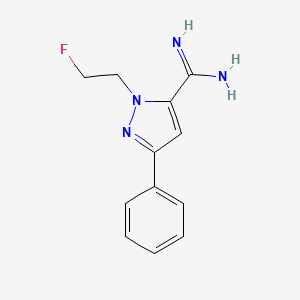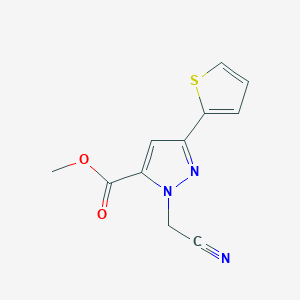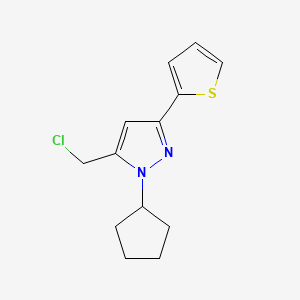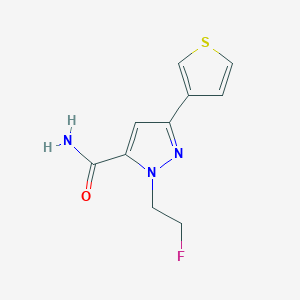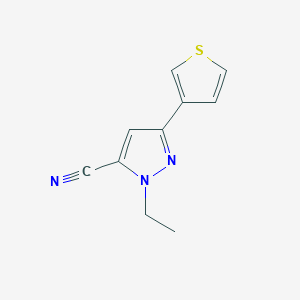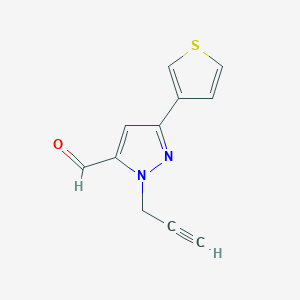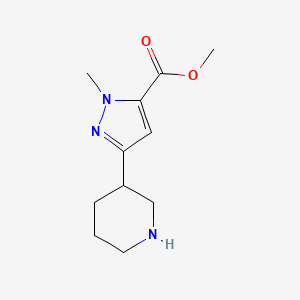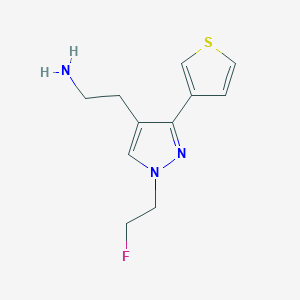
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine is a synthetic compound that has garnered interest due to its unique structural attributes. This compound belongs to the class of pyrazole derivatives and features a distinctive combination of functional groups, including a thiophene ring and a fluoroethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine can be achieved through a multi-step process:
Step 1 Pyrazole Formation: - The initial step typically involves the condensation of hydrazine with a 1,3-diketone to form the pyrazole ring.
Step 2 Introduction of Fluoroethyl Group: - The fluoroethyl group is introduced through a substitution reaction using a halogenated fluorocarbon and a suitable base.
Step 3 Thiophene Addition: - The thiophene ring is attached via a cross-coupling reaction, often facilitated by palladium catalysts.
Step 4 Amination:
Industrial Production Methods: Scaling up the synthesis for industrial production requires optimizing reaction conditions to ensure yield and purity. Techniques such as continuous flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: : The fluoroethyl group is prone to reduction, forming ethyl derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: : Hydrogen gas in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) for specific reductions.
Substitution: : Halogenation reagents such as N-bromosuccinimide (NBS) and bases like potassium tert-butoxide (KOtBu).
Major Products: The products vary based on the reaction type, resulting in oxidized, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine finds applications across several fields:
Chemistry: : As an intermediate in synthetic chemistry for the preparation of complex molecules.
Biology: : In biochemical studies to explore interactions with proteins or enzymes.
Medicine: : Potential therapeutic applications due to its structural similarity to pharmacologically active compounds.
Industry: : Used in material science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound largely depends on its interaction with biological targets:
Molecular Targets: : It may interact with receptor proteins, enzymes, or nucleic acids.
Pathways Involved: : The specific pathways are determined by the biological context, but could include signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-(2-chloroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
2-(1-(2-bromoethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
2-(1-(2-iodoethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Unique Attributes: 2-(1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine stands out due to the presence of the fluoroethyl group, which imparts unique electronic and steric properties influencing its reactivity and interactions.
If there's a specific section you'd like to dive deeper into, let me know!
Properties
IUPAC Name |
2-[1-(2-fluoroethyl)-3-thiophen-3-ylpyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S/c12-3-5-15-7-9(1-4-13)11(14-15)10-2-6-16-8-10/h2,6-8H,1,3-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZGPAKWEVMMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CCN)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


